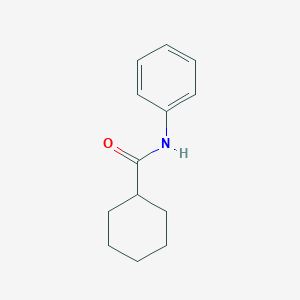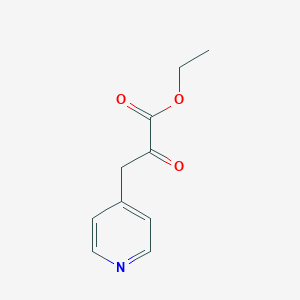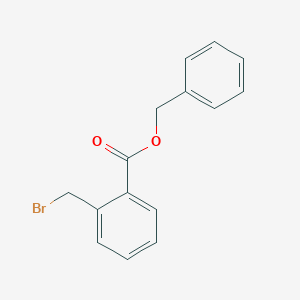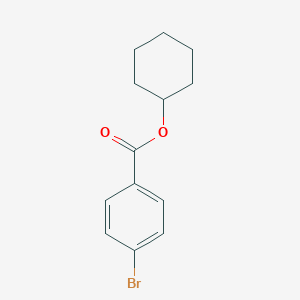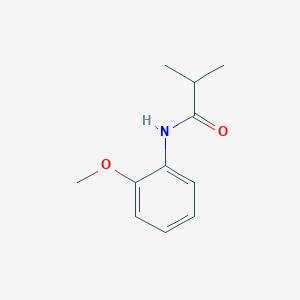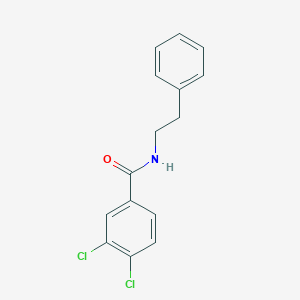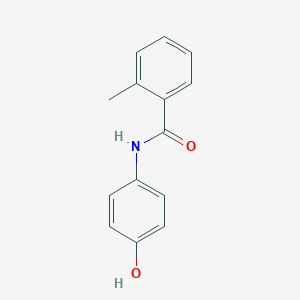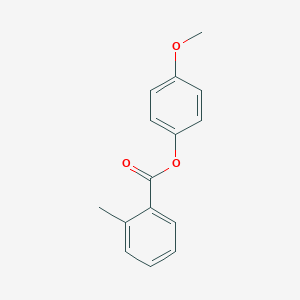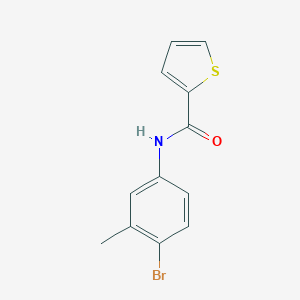
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide, also known as BMT-2, is a synthetic compound that belongs to the class of thiophene carboxamide derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide is not fully understood, but it is believed to act as a modulator of neurotransmitter activity in the brain. It has been shown to bind to certain receptors in the brain, such as the dopamine D2 receptor, and to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects on the brain and the body. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce the symptoms of Parkinson's disease in animal models. N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide in lab experiments is its specificity and potency. It has been shown to have a high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, one of the limitations of using N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide and its applications in scientific research. One area of interest is the development of new drugs based on the structure of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide, which may have improved efficacy and fewer side effects. Another area of interest is the study of the long-term effects of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide on the brain and the body, particularly in animal models of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide and its potential applications in the treatment of various neurological disorders.
Métodos De Síntesis
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methylacetophenone with thiophene-2-carboxylic acid, followed by the addition of various reagents and solvents. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide has been used in various scientific studies, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide has been found to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Propiedades
Número CAS |
5576-16-9 |
|---|---|
Fórmula molecular |
C12H10BrNOS |
Peso molecular |
296.18 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10BrNOS/c1-8-7-9(4-5-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |
Clave InChI |
LHTHPYBAVXSRKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)Br |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



